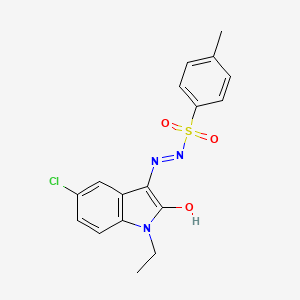![molecular formula C13H13NOS3 B5056722 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazolone derivative with potential biological activities. It has been found to exhibit anticancer, antimicrobial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to modulate the immune system by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it a cost-effective compound for research. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
For research on 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include investigating its mechanism of action, optimizing its synthesis method to increase yield and purity, and exploring its potential as a drug candidate for cancer, bacterial, and viral infections. Additionally, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one could be used as a lead compound for the development of new derivatives with improved biological activities.
Synthesemethoden
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-ethylthio-4-methylthioaniline with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one. The synthesis method has been optimized to obtain a high yield of pure 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has also shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c1-3-17-13-14-11(12(15)18-13)8-9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDFNOSDDBNIM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)SC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)SC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5056652.png)
![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)

![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)



![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![N~1~-allyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5056754.png)